molecular formula C23H23N3O3 B13717083 Monastroline

Monastroline

Cat. No.: B13717083
M. Wt: 389.4 g/mol
InChI Key: IDGCPAFIELNTPI-PZJWPPBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Monastroline involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes:

    Step 1: Preparation of the starting material through a series of organic reactions.

    Step 2: Formation of the core structure via cyclization reactions.

    Step 3: Introduction of functional groups through substitution reactions.

    Step 4: Purification and characterization of the final product using techniques such as chromatography and spectroscopy.

Chemical Reactions Analysis

Monastroline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another, leading to the formation of different analogs.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Monastroline has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of chemical reactions involving kinesin inhibitors.

    Biology: Helps in understanding the role of kinesin Eg5 in cell division and mitosis.

    Medicine: Potential application in cancer therapy due to its ability to induce mitotic arrest in cancer cells.

    Industry: May be used in the development of new drugs targeting cell division processes.

Comparison with Similar Compounds

Monastroline is similar to other kinesin inhibitors such as Monastrol and S-trityl-L-cysteine. it is unique due to its higher potency and selectivity for Eg5. Similar compounds include:

This compound’s unique properties make it a valuable tool in scientific research and a potential candidate for therapeutic applications.

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

(10R,15S)-13-butyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

InChI

InChI=1S/C23H23N3O3/c1-2-3-11-25-22(28)19-13-17-16-9-4-5-10-18(16)24-20(17)21(26(19)23(25)29)14-7-6-8-15(27)12-14/h4-10,12,19,21,24,27H,2-3,11,13H2,1H3/t19-,21+/m0/s1

InChI Key

IDGCPAFIELNTPI-PZJWPPBQSA-N

Isomeric SMILES

CCCCN1C(=O)[C@@H]2CC3=C([C@H](N2C1=O)C4=CC(=CC=C4)O)NC5=CC=CC=C35

Canonical SMILES

CCCCN1C(=O)C2CC3=C(C(N2C1=O)C4=CC(=CC=C4)O)NC5=CC=CC=C35

Origin of Product

United States

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